

Technical Guide: 2,3',4,5'-Tetramethoxystilbene (CAS No. 24144-92-1)

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Compound of Interest

Compound Name: 2,3',4,5'-Tetramethoxystilbene

Cat. No.: B3250910

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic, poly-methoxylated derivative of resveratrol, a naturally occurring stilbenoid. It has garnered significant interest in the scientific community for its potent and selective biological activities, particularly in the realm of cancer research and pharmacology. Its Chemical Abstracts Service (CAS) number is 24144-92-1. This document provides a comprehensive overview of TMS, including its physicochemical properties, synthesis, biological activity with a focus on its anti-cancer properties, and relevant experimental protocols.

Physicochemical Properties and Data

TMS is a white to yellow crystalline powder. Its chemical structure and key properties are summarized below.

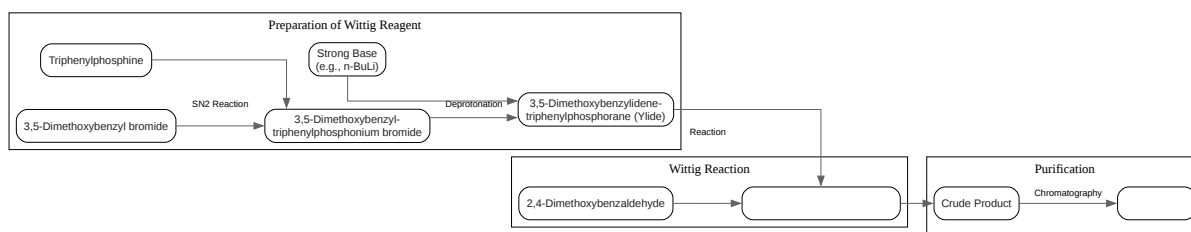
Property	Value
CAS Number	24144-92-1
Molecular Formula	C ₁₈ H ₂₀ O ₄
Molecular Weight	300.35 g/mol
Appearance	White to yellow powder
Solubility	Soluble in DMSO, DMF, and ethanol.
SMILES	<chem>COC1=CC(OC)=CC=C1/C=C/C2=CC(OC)=C(OC)C=C2</chem>
InChI Key	JDBCWSHYEQUBLW-AATRIKPKSA-N

Synthesis of 2,3',4,5'-Tetramethoxystilbene

While a specific, detailed, step-by-step published synthesis protocol for **2,3',4,5'-tetramethoxystilbene** is not readily available in the public domain, its structure as a stilbene derivative suggests that it can be synthesized using established methods for creating carbon-carbon double bonds between two aromatic rings. The most probable synthetic routes would involve one of the following classic organic reactions:

- **The Wittig Reaction:** This reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent). For the synthesis of TMS, this would likely involve the reaction of 2,4-dimethoxybenzaldehyde with a phosphonium ylide derived from 3,5-dimethoxybenzyl bromide.
- **The Heck Reaction:** This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of stilbenes. It typically involves the reaction of an aryl halide with an alkene. For TMS, this could involve the coupling of 2,4-dimethoxy-iodobenzene with 3,5-dimethoxystyrene or vice versa, in the presence of a palladium catalyst and a base.
- **The Perkin Reaction:** This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid. While less common for direct stilbene synthesis, it can be adapted to produce stilbene derivatives.

A plausible experimental workflow for the synthesis of **2,3',4,5'-Tetramethoxystilbene** via the Wittig reaction is depicted below.



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Caption: Plausible synthetic workflow for **2,3',4,5'-Tetramethoxystilbene** via the Wittig reaction.

Biological Activity and Mechanism of Action Inhibition of Cytochrome P450 Enzymes

A primary and well-documented biological activity of TMS is its potent and selective inhibition of cytochrome P450 1B1 (CYP1B1), an enzyme that is overexpressed in a wide range of human tumors and is involved in the metabolic activation of pro-carcinogens.

Enzyme	IC ₅₀ (nM)	Selectivity vs. CYP1B1
CYP1B1	6	-
CYP1A1	300	50-fold
CYP1A2	3100	517-fold

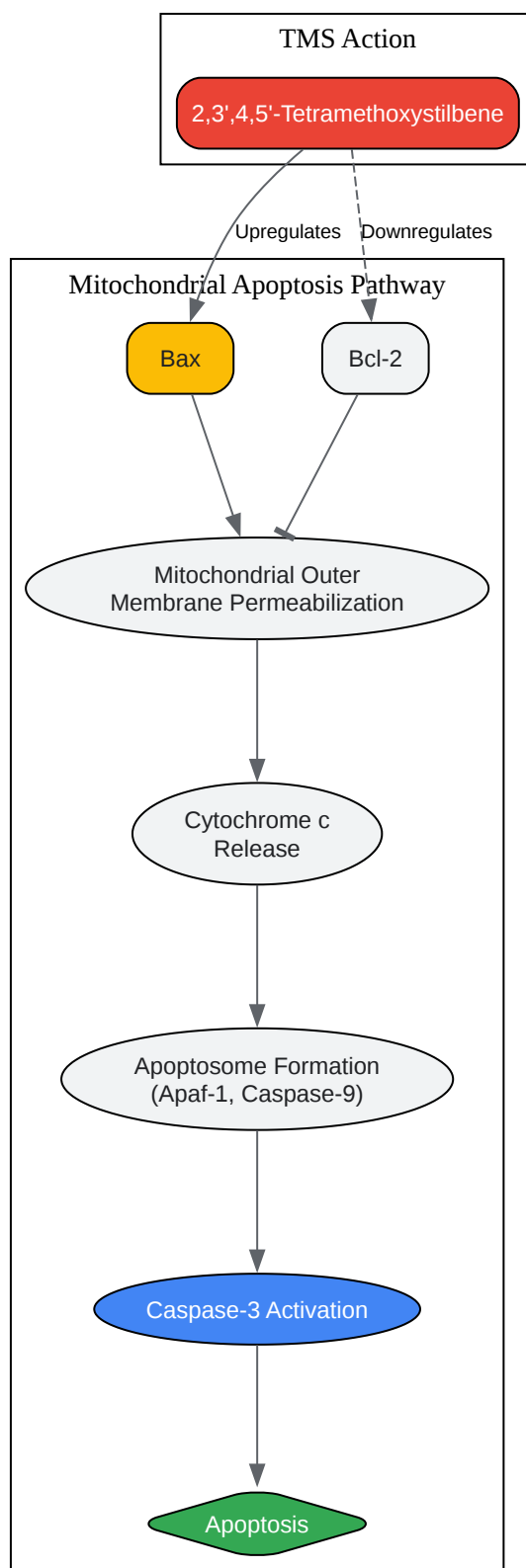
IC₅₀ values represent the concentration of TMS required to inhibit 50% of the enzyme's activity.

Anti-Cancer Activity

TMS has demonstrated significant anti-cancer properties in various cancer cell lines. Its primary mechanism of action is the induction of apoptosis (programmed cell death).

Signaling Pathway of Apoptosis Induction

TMS induces apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.



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Caption: Simplified signaling pathway of TMS-induced apoptosis.

Experimental Protocols

Determination of CYP1B1 Inhibition (EROD Assay)

This protocol is a generalized method for determining the inhibitory effect of TMS on CYP1B1 activity using the ethoxyresorufin-O-deethylation (EROD) assay.

Materials:

- Recombinant human CYP1B1 enzyme
- NADPH regenerating system
- 7-Ethoxyresorufin
- **2,3',4,5'-Tetramethoxystilbene (TMS)**
- Potassium phosphate buffer (pH 7.4)
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Prepare a stock solution of TMS in a suitable solvent (e.g., DMSO).
- In a 96-well black microplate, add the potassium phosphate buffer.
- Add varying concentrations of TMS to the wells. Include a vehicle control (solvent only).
- Add the recombinant human CYP1B1 enzyme to each well and incubate for a short period at 37°C.
- Initiate the reaction by adding the NADPH regenerating system and 7-ethoxyresorufin.
- Immediately measure the fluorescence of the product, resorufin, over time using a microplate reader (excitation ~530 nm, emission ~590 nm).

- Calculate the rate of resorufin formation for each TMS concentration.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the TMS concentration.

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure to assess the effect of TMS on the viability of cancer cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **2,3',4,5'-Tetramethoxystilbene (TMS)**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well clear microplates
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of TMS. Include a vehicle control.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol provides a general method for detecting apoptosis in cells treated with TMS using flow cytometry.

Materials:

- Cancer cell line
- Complete cell culture medium
- **2,3',4,5'-Tetramethoxystilbene (TMS)**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
- Flow cytometer

Procedure:

- Treat the cancer cells with the desired concentration of TMS for a specified time. Include an untreated control.
- Harvest the cells by trypsinization and wash them with cold PBS.
- Resuspend the cells in the provided binding buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- Incubate the cells in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry.
 - Annexin V-positive, PI-negative cells are in early apoptosis.

- Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Conclusion

2,3',4,5'-Tetramethoxystilbene is a promising pharmacological agent with well-defined activity as a potent and selective inhibitor of CYP1B1. Its ability to induce apoptosis in cancer cells through the intrinsic pathway makes it a valuable candidate for further investigation in drug development. The experimental protocols provided herein offer a foundation for researchers to explore the multifaceted biological effects of this compelling molecule.

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